3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a pyrazole ring, and a benzenesulfonamide moiety. It is used in various research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloro and benzenesulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 3-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the chloro group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-15(19)3-2-4-18(12)25(23,24)20-9-10-22-17(14-7-8-14)11-16(21-22)13-5-6-13/h2-4,11,13-14,20H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAQSJWMVEKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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